2-(2-Aminoethyl)benzene-1,4-diol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dopamine is synthesized from the amino acid L-tyrosine through a two-step enzymatic process . The first step involves the hydroxylation of L-tyrosine to form L-DOPA, catalyzed by the enzyme tyrosine hydroxylase . The second step is the decarboxylation of L-DOPA to form dopamine, catalyzed by the enzyme aromatic L-amino acid decarboxylase .
Industrial Production Methods
Industrial production of dopamine typically involves the microbial fermentation of L-tyrosine or the chemical synthesis from catechol derivatives . These methods are optimized for high yield and purity to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Dopamine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Dopamine can be reduced to form dihydroxyphenylethylamine under specific conditions.
Substitution: Dopamine can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Major Products
The major products formed from these reactions include dopamine quinone, dihydroxyphenylethylamine, and various substituted derivatives .
Scientific Research Applications
Dopamine has a wide range of applications in scientific research :
Chemistry: Used as a precursor in the synthesis of other catecholamines and related compounds.
Biology: Studied for its role in neurotransmission and its effects on behavior and mood.
Medicine: Used in the treatment of conditions such as Parkinson’s disease and heart failure.
Industry: Employed in the production of pharmaceuticals and as a research tool in neurochemistry.
Mechanism of Action
Dopamine exerts its effects by binding to dopamine receptors in the brain, which are part of the G protein-coupled receptor family . This binding activates various intracellular signaling pathways, influencing neuronal activity and neurotransmitter release . Dopamine also acts as a precursor to other neurotransmitters, such as norepinephrine and epinephrine .
Comparison with Similar Compounds
Similar Compounds
Norepinephrine: Similar in structure but has an additional hydroxyl group on the ethylamine side chain.
Epinephrine: Similar to norepinephrine but has a methyl group attached to the nitrogen atom.
Serotonin: Structurally different but also functions as a neurotransmitter.
Uniqueness
Dopamine is unique due to its specific role in the reward and pleasure systems of the brain, as well as its involvement in motor control . Its ability to act as a precursor to other catecholamines also distinguishes it from similar compounds .
Properties
IUPAC Name |
2-(2-aminoethyl)benzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5,10-11H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMGUIWNLBMCIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620978 | |
Record name | 2-(2-Aminoethyl)benzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21581-41-9 | |
Record name | 2-(2-Aminoethyl)benzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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